molecular formula C12H14N2O2 B2596337 1-Benzyl-3-methylpiperazine-2,5-dione CAS No. 1246548-50-4; 132871-09-1

1-Benzyl-3-methylpiperazine-2,5-dione

Cat. No.: B2596337
CAS No.: 1246548-50-4; 132871-09-1
M. Wt: 218.256
InChI Key: HNTYWRJULQTORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-09-1) is a synthetic derivative of the piperazine-2,5-dione core, a scaffold recognized as the smallest cyclic peptide and known for its significant conformational rigidity and resistance to enzymatic degradation compared to linear peptides . This compound serves as a valuable building block and intermediate in organic synthesis, particularly for the stepwise construction of multiply substituted piperazine-2,5-dione rings, which are key structures in cyclic dipeptides . The piperazine-2,5-dione (2,5-diketopiperazine) framework is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets . Researchers are increasingly interested in lipophilic derivatives like this one, as improved lipophilicity can enhance anticancer activity . Piperazine-2,5-diones demonstrate a range of biological effects, including investigational use in anticancer research where they have shown potential to inhibit cancer cell growth . These compounds are also explored for their potential as antiviral, antioxidative, and anti-fouling agents . Research Applications: • Intermediate for the synthesis of complex, multi-substituted cyclic dipeptides . • Building block for exploring potent pharmacological agents with a lipophilic diketopiperazine core . • Compound for use in anticancer mechanism and drug delivery studies . Handling and Safety: This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

CAS No.

1246548-50-4; 132871-09-1

Molecular Formula

C12H14N2O2

Molecular Weight

218.256

IUPAC Name

1-benzyl-3-methylpiperazine-2,5-dione

InChI

InChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)

InChI Key

HNTYWRJULQTORS-UHFFFAOYSA-N

SMILES

CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

solubility

not available

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry and Anticancer Research

1-Benzyl-3-methylpiperazine-2,5-dione has been investigated for its antiproliferative effects against various cancer cell lines. Studies have shown that it can enhance erythroid differentiation when combined with other compounds, indicating a potential role in cancer treatment strategies. For instance, a study demonstrated that this compound, when used in conjunction with cytosine arabinoside, significantly increased the proportion of benzidine-positive cells, suggesting enhanced erythroid differentiation through a synergistic effect .

Table 1: Antiproliferative Activity of this compound

Combination TreatmentBenzidine-positive Cells (%)Erythroid Differentiation (%)
Control (cytosine arabinoside)3 ± 0.503 ± 0.5
Cytosine arabinoside + Piperazine B13 ± 1.515 ± 1.7
Cytosine arabinoside + Piperazine C15 ± 1.713 ± 1.2
Cytosine arabinoside + Piperazine D14 ± 1.014 ± 1.0

This table summarizes the findings from the study where various combinations involving this compound were tested for their efficacy in promoting erythroid differentiation .

Neuropharmacological Applications

The compound has also been explored for its neuropharmacological properties. Research indicates that diketopiperazines can influence neurotransmitter systems and may exhibit antidepressant-like effects. The structural similarity of this compound to known psychoactive compounds suggests potential activity at serotonin receptors, which are crucial in mood regulation .

Case Study: Serotonin Receptor Interaction

In a study focused on the interaction of diketopiperazines with serotonin receptors, it was found that specific modifications to the piperazine ring could enhance binding affinity and selectivity towards serotonin receptor subtypes. This highlights the importance of structural variations in developing new antidepressants or anxiolytics .

Synthesis and Structural Modifications

The synthesis of this compound involves specific chemical modifications that can alter its biological activity significantly. For instance, N-methylation has been shown to change the conformation of related piperazine derivatives from a folded to an extended form, which can impact their pharmacological properties .

Modification TypeEffect on ConformationPotential Biological Activity
N-MethylationFolded to ExtendedEnhanced receptor binding
Benzyl Group SubstitutionChanges electronic propertiesPotential increase in activity

This table illustrates how structural modifications can lead to variations in biological activity and receptor interactions for compounds related to this compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Diketopiperazines
Compound Name Substituents Yield (%) Melting Point (°C) Purity (%) Key Spectral Data (IR, C=O stretch) Reference
1-Benzyl-3-methylpiperazine-2,5-dione 1-benzyl, 3-methyl 83–98 180.2–182.7 98 1648–1653 cm⁻¹ (amide C=O)
1-Benzyl-3-isopropylpiperazine-2,5-dione (3f) 1-benzyl, 3-isopropyl 72 143.1–145.7 97 1648 cm⁻¹ (amide C=O)
1-(2,4-Dimethoxybenzyl)-3-isopropylpiperazine-2,5-dione (3g) 1-(2,4-dimethoxybenzyl), 3-isopropyl 84 124.4–126.4 100 1653 cm⁻¹ (amide C=O), 1213 cm⁻¹ (C-O)
(3S)-3-Methylpiperazine-2,5-dione (3) 3-methyl N/A N/A N/A N/A
(3Z)-1-Acetyl-3-benzylidene-2,5-diketopiperazine (12f) 1-acetyl, 3-benzylidene 46 185–189 N/A 172.5 cm⁻¹ (amide C=O), 129.6 ppm (aromatic C)

Key Observations :

  • Steric and Electronic Effects : Bulkier substituents (e.g., isopropyl in 3f) reduce melting points compared to methyl groups (1-benzyl-3-methyl derivative) due to decreased crystallinity. Electron-donating groups like methoxy (3g) enhance solubility via polar interactions .
  • Chiral Recognition : The benzyl group in this compound enhances chiral discrimination in NMR, outperforming simpler methyl-substituted derivatives like (3S)-3-methylpiperazine-2,5-dione, which lack aromatic moieties .
Antiviral and Antimicrobial Activity
  • Benzylidene Derivatives : Compounds like (3Z)-1-acetyl-3-benzylidene-2,5-diketopiperazine (12f) exhibit anti-influenza activity (H5N2) via inhibition of viral replication, attributed to the conjugated benzylidene group enhancing π-π interactions with viral proteins . In contrast, this compound lacks reported antiviral activity, highlighting the role of unsaturated side chains in bioactivity.
  • Natural vs. Synthetic Origins: Compounds such as (S,Z)-3-benzylidene-6-methylpiperazine-2,5-dione, initially synthetic, were later isolated from marine-derived Nocardiopsis alba, suggesting ecological roles in microbial defense .
Chiral Solvating Agents
  • Fluorinated Analogues : (S)-6-Methyl-1-(pentafluorobenzyl)piperazine-2,5-dione (1c) shows superior enantioselectivity over 1-benzyl-3-methyl derivatives due to the electron-withdrawing pentafluorobenzyl group, which amplifies chemical shift differences in NMR .

Key Insights :

  • Yield Challenges : Bulky substituents (e.g., benzylidene in 12g) lead to lower yields (17%) due to steric hindrance during cyclization .
  • Green Chemistry : Attempts to replace ethyl chloroformate with T3P® (propylphosphonic anhydride) in DKP synthesis failed, underscoring the irreplaceability of traditional activating agents in certain routes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-benzyl-3-methylpiperazine-2,5-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is synthesized via enantioselective methods using cyclic ketene intermediates. Key parameters include solvent choice (e.g., dichloromethane/methanol mixtures), reaction time, and temperature. For example, a yield of 74% was achieved under reflux conditions with a purity of 100% confirmed by LC-MS . Optimization involves iterative testing of solvent ratios (e.g., CH₂Cl₂/MeOH = 20:1) and monitoring via thin-layer chromatography (Rf = 0.26) .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use multi-modal analytical techniques:

  • LC-MS (254 nm) for purity assessment .
  • ATR-IR to confirm functional groups (e.g., N-H stretch at 3240 cm⁻¹, C=O at 1651 cm⁻¹) .
  • ¹H/¹³C NMR for stereochemical verification, particularly distinguishing benzyl and methyl substituents .
  • Melting point analysis (119.7–122.7°C) to validate crystallinity .

Q. What safety protocols are recommended for handling piperazine-2,5-dione derivatives in laboratory settings?

  • Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Store at 0–6°C in airtight containers, and dispose of waste via incineration .

Advanced Research Questions

Q. How can enantiomeric excess be determined for chiral this compound derivatives?

  • Methodological Answer : Employ chiral stationary phase HPLC (CSP-HPLC) with polar organic mobile phases. For example, optical rotation ([α] = -2.8° in MeOH) and retention time analysis can distinguish enantiomers . Validate results using circular dichroism (CD) or X-ray crystallography if single crystals are obtainable .

Q. What strategies resolve contradictions in purity data (e.g., LC-MS vs. NMR discrepancies) for piperazine-2,5-diones?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • HRMS for exact mass confirmation (e.g., molecular ion peak at m/z 232.27) .
  • Elemental analysis to verify C/H/N ratios.
  • DSC/TGA to detect impurities affecting thermal stability .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Methodological Answer : Synthesize analogs (e.g., 3-benzyl-1-(4-fluorobenzyl) derivatives ) and test biological activity. Use molecular docking to predict binding affinities to target proteins (e.g., kinases). Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity data .

Q. What theoretical frameworks guide the design of piperazine-2,5-dione-based inhibitors?

  • Methodological Answer : Apply conformational analysis (e.g., DFT calculations) to predict ring puckering and hydrogen-bonding interactions. Link to peptidomimetic theories , as the 2,5-dione scaffold mimics peptide turn structures .

Key Methodological Notes

  • Synthesis : Prioritize enantioselective routes to avoid racemic mixtures, critical for pharmacological applications .
  • Characterization : Combine spectroscopic and chromatographic methods to address stereochemical complexity .
  • Safety : Adhere to GHS guidelines for handling reactive intermediates (e.g., hydrazine derivatives) .

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